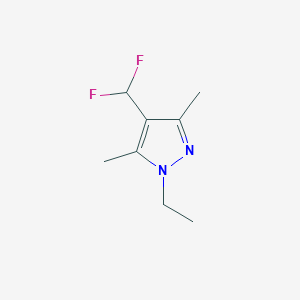
1-(3-Chloropyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6ClN2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropyrazin-2-yl)ethanol typically involves the reaction of 3-chloropyrazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the ethylene oxide on the pyrazine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(3-Chloropyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form 1-(3-Chloropyrazin-2-yl)ethanone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring, to form dihydropyrazine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropyrazin-2-yl)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Chloropyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropyrazin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(3-Chloropyrazin-2-yl)ethanone: This compound is an oxidized form of this compound and has similar applications in chemistry and biology.
3-Chloropyrazine-2-carboxylic acid: Another derivative of pyrazine, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-(3-Chloropyrazin-2-yl)ethanol: A structural isomer of this compound, it has similar chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C6H7ClN2O |
|---|---|
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
1-(3-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3 |
InChI-Schlüssel |
NWKSGFFWCCTNSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)





![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)
